N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

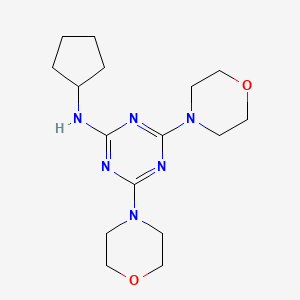

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,3,5-triazine derivatives This compound is characterized by the presence of a cyclopentyl group and two morpholino groups attached to the triazine ring

Mecanismo De Acción

Target of Action

The primary target of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is significant in mammals and regulates angiogenesis, cell proliferation, motility, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting the PI3K/mTOR signaling pathway . This inhibition can lead to abnormal activation of the PI3K/mTOR signaling pathway .

Biochemical Pathways

The affected pathway is the PI3K/mTOR signaling pathway. Dysregulation of this pathway can promote the development and growth of cancers such as breast cancer and hematologic malignancies . This compound’s action on this pathway suggests that it could be a significant compound in anticancer therapy research .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/mTOR signaling pathway, which can lead to abnormal activation of this pathway . This can potentially inhibit the growth of certain cancers .

Análisis Bioquímico

Biochemical Properties

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine has been found to exhibit significant antiproliferation activity, which is influenced by the steric structure of the B ring of the chalcone structure and the type of its substituents . This compound has been shown to interact with the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which regulates angiogenesis, cell proliferation, motility, and metabolism .

Cellular Effects

In cellular contexts, this compound has been found to exhibit cytotoxicity against various cancer cells, including SW620 (human colon cancer cells), A549 (human non-small cell lung cancer cells), HeLa (human cervical cancer cells), and MCF-7 (human breast cancer cells) . The compound’s effects on these cells are likely mediated through its interactions with the PI3K/mTOR signaling pathway .

Molecular Mechanism

At the molecular level, this compound acts as an inhibitor for PI3K and mTOR in vitro . The compound’s activity towards PI3K and mTOR can be modulated by substitutions at the pyrimidine C4-position . These interactions likely contribute to the compound’s antiproliferative effects .

Metabolic Pathways

This compound is involved in the PI3K/mTOR signaling pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms on the cyanuric chloride with the desired amine groups. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dioxane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the morpholino groups can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Condensation Reactions: It can also participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the morpholino groups. Condensation reactions can result in the formation of more complex triazine-based structures .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine and its derivatives. For instance, compounds related to this triazine structure have shown significant cytotoxic effects against various cancer cell lines. In one study, a derivative exhibited IC50 values ranging from 8.71 to 21.77 μM against four different cancer types . This suggests that modifications of the triazine core can enhance biological activity, making it a promising scaffold for drug development.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some triazine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.

Agricultural Applications

Herbicide Development

this compound has potential applications in agricultural chemistry as a herbicide. Its structural characteristics allow it to interact with plant biochemical pathways effectively. Research indicates that triazine derivatives can disrupt photosynthesis in weeds by inhibiting the electron transport chain . This property makes them valuable in developing selective herbicides that target undesirable plant species while minimizing harm to crops.

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties. The compound's ability to form stable bonds with various substrates allows it to be used as a coupling agent or modifier in polymer synthesis. This application is particularly relevant in producing thermally stable and chemically resistant materials .

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

4,6-Dimorpholino-1,3,5-triazine: This compound shares the triazine core structure but lacks the cyclopentyl group, which may affect its biological activity and chemical properties.

4,6-Dipiperidino-1,3,5-triazine:

Uniqueness

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is unique due to the presence of both cyclopentyl and morpholino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Actividad Biológica

N-cyclopentyl-4,6-dimorpholino-1,3,5-triazin-2-amine is a novel compound belonging to the class of triazine derivatives. Its unique structure and biological activity make it a subject of interest in pharmacological research, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medical treatments.

Chemical Structure and Properties

The chemical formula for this compound is C16H26N6O2, with a molecular weight of 334.424 g/mol. The compound features a triazine core substituted with morpholino groups and a cyclopentyl moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H26N6O2 |

| Molecular Weight | 334.424 g/mol |

| Chemical Class | Triazine derivatives |

This compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a significant target in cancer therapy. The compound has shown effectiveness against various cancer cell lines by inhibiting tumor proliferation and inducing apoptosis.

Inhibition of PI3K/mTOR Pathway

Research indicates that compounds similar to this compound exhibit potent inhibition of both PI3K and mTOR pathways. For instance, studies have demonstrated that related compounds can inhibit these pathways with IC50 values in the nanomolar range . This dual inhibition is critical as it addresses both upstream and downstream signaling in cancer cells.

Case Studies

- In vitro Studies : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines including glioblastoma and breast cancer models .

- In vivo Studies : Animal models have provided evidence of the compound's efficacy in reducing tumor size in xenograft models. Notably, it demonstrated significant antitumor activity in human tumor xenografts such as U87MG (glioblastoma) and MDA-MB-468 (breast cancer) .

Table 2: Summary of Biological Activity

| Study Type | Cancer Type | Result |

|---|---|---|

| In vitro | Glioblastoma | Significant reduction in cell viability |

| In vitro | Breast Cancer | Induced apoptosis in treated cells |

| In vivo | Xenograft Models | Reduced tumor size in animal models |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its potential for oral bioavailability and ability to cross the blood-brain barrier. This characteristic is particularly advantageous for treating brain tumors or metastases .

Safety Profile

Preliminary studies suggest that the compound exhibits a favorable safety profile with minimal off-target effects. It does not show significant binding to tubulin or other non-target proteins, which is crucial for minimizing side effects during treatment .

Propiedades

IUPAC Name |

N-cyclopentyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O2/c1-2-4-13(3-1)17-14-18-15(21-5-9-23-10-6-21)20-16(19-14)22-7-11-24-12-8-22/h13H,1-12H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVVMJJBCPSCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.